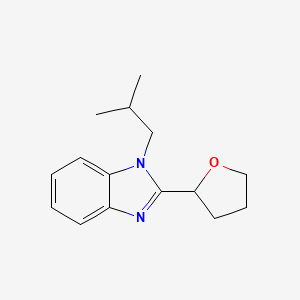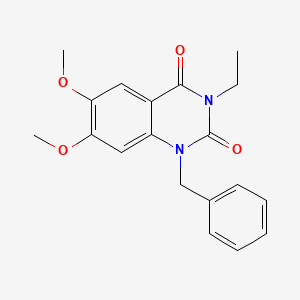![molecular formula C18H18N2O2S2 B4666233 N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4666233.png)
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide
Overview
Description
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based compounds and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been shown to act as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in the regulation of inflammation and pain. By blocking the P2X7 receptor, N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide can reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
Biochemical and Physiological Effects:
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage. N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been shown to have anticancer properties, which can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of the P2X7 receptor, which makes it a useful tool compound for the study of the role of the P2X7 receptor in inflammation and pain. N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide also has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide. One potential direction is the development of more potent and selective P2X7 receptor antagonists. Another potential direction is the study of the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has also been shown to have potential applications in the treatment of cancer, and further studies are needed to explore its anticancer properties. Overall, N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide is a promising compound that has the potential to have a wide range of scientific research applications.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been used as a tool compound for the study of the role of the P2X7 receptor in inflammation and pain.
properties
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-2-3-10-22-14-8-6-13(7-9-14)15-12-24-18(19-15)20-17(21)16-5-4-11-23-16/h4-9,11-12H,2-3,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKSTXOXDIEAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-3-(2-phenylethyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4666152.png)
![N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4666158.png)

![methyl 5-benzyl-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4666173.png)

![3-(4-fluorophenyl)-2-mercapto-5-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4666179.png)

![3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-mercapto-5-{4-[2-(4-morpholinyl)ethoxy]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4666189.png)

![3-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4666205.png)
![3-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4666211.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4666217.png)

![3,4,7,9-tetramethyl-1-[2-(1-piperidinyl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4666232.png)